molecular formula C11H12FNO2 B1391595 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933731-71-6

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1391595
M. Wt: 209.22 g/mol
InChI Key: YJGOVCVVOBKAOW-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 933731-71-6 . Its molecular weight is 209.22 and its IUPAC name is 1-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is 1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : A method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showing the potential of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives in chemical synthesis (Zhou et al., 2021).

  • Fluorescent pH Sensor : A study on a heteroatom-containing organic fluorophore demonstrates the application in creating fluorescent pH sensors, highlighting the versatility of compounds like 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor technology (Yang et al., 2013).

Medicinal Chemistry

  • Neuraminidase Inhibitors : A potent inhibitor of influenza neuraminidase, which includes a derivative of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, was discovered. This showcases its potential in antiviral drug development (Wang et al., 2001).

  • CC Chemokine Receptor 1 Antagonists : Research into CCR1 antagonists for treating rheumatoid arthritis used derivatives of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, emphasizing its application in the development of new treatments (Latli et al., 2018).

Other Applications

  • Antibacterial Agents : The structure-activity relationship of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids highlights their role as potent antibacterial agents (Narita et al., 1986).

  • Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, derived from a structure similar to 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, was synthesized as a selective ratiometric and colorimetric chemosensor for Al(3+) (Maity & Govindaraju, 2010).

properties

IUPAC Name

1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGOVCVVOBKAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org

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